
2,3-Diethyl-1,4-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethyl-1,4-naphthoquinone is an organic compound belonging to the naphthoquinone family. Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring. This particular compound features two ethyl groups attached at the 2 and 3 positions of the naphthoquinone core. Naphthoquinones are known for their vibrant colors and biological activities, making them significant in various fields such as dye production, pharmaceuticals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-1,4-naphthoquinone typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level. The scalability of the Friedel-Crafts alkylation makes it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2,3-Diethyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the naphthoquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Produces hydroquinones or other quinone derivatives.
Reduction: Yields dihydro derivatives with reduced quinone functionality.
Substitution: Results in halogenated or nitrated naphthoquinones.
科学的研究の応用
2,3-Diethyl-1,4-naphthoquinone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing therapeutic agents targeting oxidative stress-related diseases.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2,3-Diethyl-1,4-naphthoquinone involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cellular damage or apoptosis. The compound can also interact with cellular proteins and enzymes, modulating their activity and affecting various biochemical pathways. Its ability to form covalent bonds with nucleophiles makes it a potent electrophile in biological systems.
類似化合物との比較
Juglone: A naturally occurring naphthoquinone with a hydroxyl group at the 5 position.
Lawsone: Another natural naphthoquinone with a hydroxyl group at the 2 position.
Plumbagin: A naphthoquinone with a methyl group at the 5 position.
Uniqueness: 2,3-Diethyl-1,4-naphthoquinone is unique due to the presence of two ethyl groups, which influence its chemical reactivity and biological activity. Compared to other naphthoquinones, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
2397-59-3 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
2,3-diethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2/c1-3-9-10(4-2)14(16)12-8-6-5-7-11(12)13(9)15/h5-8H,3-4H2,1-2H3 |
InChIキー |
AAHIKPPSMXWKAV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)C2=CC=CC=C2C1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


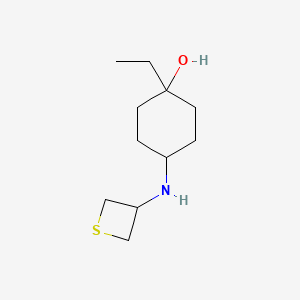
![(1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B13340430.png)
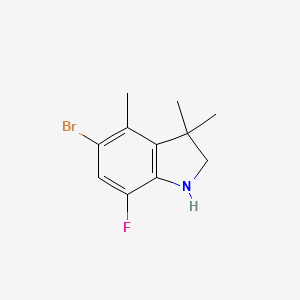
![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13340444.png)
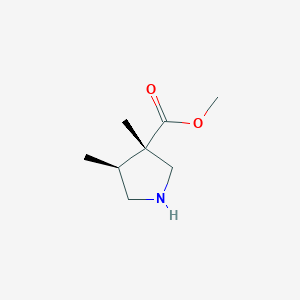
![5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13340470.png)
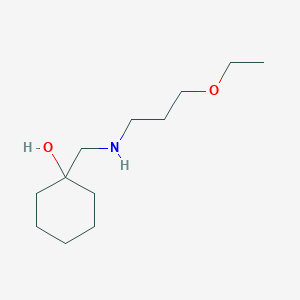
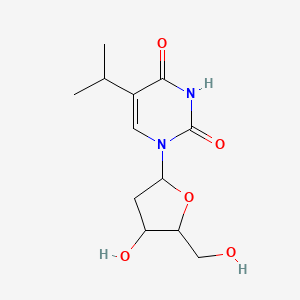

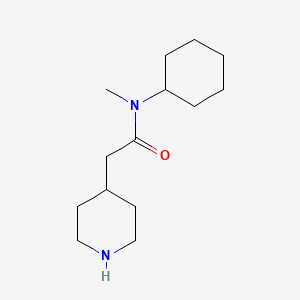

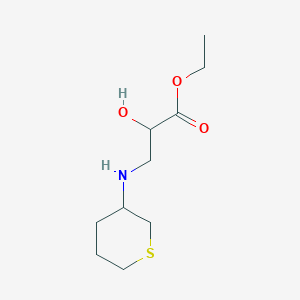
![1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13340498.png)
![6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13340500.png)
